molecular formula C11H12O4S B6144947 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid CAS No. 134937-33-0

1-(benzenesulfonyl)cyclobutane-1-carboxylic acid

Cat. No.: B6144947
CAS No.: 134937-33-0
M. Wt: 240.3
InChI Key:
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Description

1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a benzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid can be synthesized through several methods, including the following:

  • Direct Sulfonation: This involves the sulfonation of cyclobutane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine.

  • Friedel-Crafts Acylation: This method involves the acylation of cyclobutane-1-carboxylic acid with benzene sulfonyl chloride using a Lewis acid catalyst like aluminum chloride.

  • Hydrolysis of Sulfonamides: Another approach is the hydrolysis of a suitable sulfonamide derivative under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Sulfides or thiols.

  • Substitution Reactions: Sulfonamide derivatives or other substituted sulfonyl compounds.

Scientific Research Applications

1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting specific biological pathways.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Comparison with Similar Compounds

1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in their core structure.

  • Cyclobutane derivatives: Compounds with a cyclobutane ring but different substituents.

  • Carboxylic acid derivatives: Other carboxylic acids with different substituents on the cyclobutane ring.

Properties

CAS No.

134937-33-0

Molecular Formula

C11H12O4S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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